molecular formula C34H32O15 B15126221 (3'S,4S,4aR)-4-Acetoxy-2,2',3,3'alpha,4,4',9,9'-octahydro-1,1',4'alpha,8,8'-pentahydroxy-3'alpha,6-dimethyl-9,9'-dioxo-5,7'-bi(4aH-xanthene)-4a,4'abeta-dicarboxylic acid dimethyl ester

(3'S,4S,4aR)-4-Acetoxy-2,2',3,3'alpha,4,4',9,9'-octahydro-1,1',4'alpha,8,8'-pentahydroxy-3'alpha,6-dimethyl-9,9'-dioxo-5,7'-bi(4aH-xanthene)-4a,4'abeta-dicarboxylic acid dimethyl ester

Cat. No.: B15126221
M. Wt: 680.6 g/mol
InChI Key: IRATVLYPPOAGIO-UHFFFAOYSA-N
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Description

The compound (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester is a complex organic molecule with significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester involves multiple steps, including the formation of the xanthene core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

(3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

(3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways .

Properties

Molecular Formula

C34H32O15

Molecular Weight

680.6 g/mol

IUPAC Name

methyl 4-acetyloxy-8,9-dihydroxy-6-methyl-1-oxo-5-(1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate

InChI

InChI=1S/C34H32O15/c1-12-10-17(37)22-27(40)24-16(36)7-9-20(47-14(3)35)33(24,31(43)45-4)49-29(22)21(12)15-6-8-19-23(26(15)39)28(41)25-18(38)11-13(2)30(42)34(25,48-19)32(44)46-5/h6,8,10,13,20,30,37,39-42H,7,9,11H2,1-5H3

InChI Key

IRATVLYPPOAGIO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=C6C(=O)CCC(C6(O5)C(=O)OC)OC(=O)C)O)OC2(C1O)C(=O)OC)O

Origin of Product

United States

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